![molecular formula C13H19NO2 B2966129 3-Methylidene-8-(oxolane-2-carbonyl)-8-azabicyclo[3.2.1]octane CAS No. 2320860-70-4](/img/structure/B2966129.png)
3-Methylidene-8-(oxolane-2-carbonyl)-8-azabicyclo[3.2.1]octane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Methylidene-8-(oxolane-2-carbonyl)-8-azabicyclo[321]octane is a complex organic compound featuring a bicyclic structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methylidene-8-(oxolane-2-carbonyl)-8-azabicyclo[3.2.1]octane typically involves a series of intricate organic reactions. One common method includes the use of gold(I)-catalyzed tandem 1,3-acyloxy migration and Ferrier rearrangement of glycal-derived 1,6-enyne bearing propargylic carboxylates . This process results in the formation of enantiomerically pure compounds, which can then undergo further cyclization reactions to yield the desired bicyclic structure .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the principles of large-scale organic synthesis can be applied. This involves optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to maximize yield and purity. Continuous flow reactors and other advanced techniques may also be employed to enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
3-Methylidene-8-(oxolane-2-carbonyl)-8-azabicyclo[3.2.1]octane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur, particularly at the carbonyl group, using reagents such as sodium methoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst under mild pressure.
Substitution: Sodium methoxide in methanol at room temperature.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of esters or ethers.
Wissenschaftliche Forschungsanwendungen
3-Methylidene-8-(oxolane-2-carbonyl)-8-azabicyclo[3.2.1]octane has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes and receptors.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 3-Methylidene-8-(oxolane-2-carbonyl)-8-azabicyclo[3.2.1]octane involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and triggering a cascade of biochemical events. This can result in various physiological effects, depending on the specific pathways involved.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
8-Oxabicyclo[3.2.1]octane: Shares a similar bicyclic structure but lacks the methylidene and oxolane-2-carbonyl groups.
11-Oxatricyclo[5.3.1.0]undecane: Another bicyclic compound with distinct structural features and biological activities.
Uniqueness
3-Methylidene-8-(oxolane-2-carbonyl)-8-azabicyclo[321]octane is unique due to its specific functional groups and the resulting chemical properties
Eigenschaften
IUPAC Name |
(3-methylidene-8-azabicyclo[3.2.1]octan-8-yl)-(oxolan-2-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO2/c1-9-7-10-4-5-11(8-9)14(10)13(15)12-3-2-6-16-12/h10-12H,1-8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NKYYHFMFOMPFPG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=C1CC2CCC(C1)N2C(=O)C3CCCO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![(5E)-5-({4-[(3-chlorophenyl)methoxy]phenyl}methylidene)-1,3-thiazolidine-2,4-dione](/img/structure/B2966047.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-[(7-fluoro-1,1-dioxo-4H-1lambda6,2,4-benzothiadiazin-3-yl)sulfanyl]acetamide](/img/structure/B2966048.png)
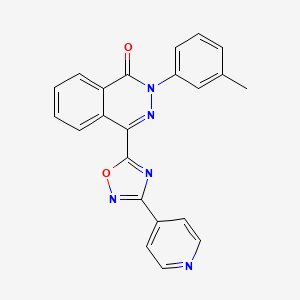
![7-(4-chlorophenyl)-3-{4-oxo-4-[4-(pyridin-2-yl)piperazin-1-yl]butyl}-7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-8-one](/img/structure/B2966053.png)
![2-[4-(5-Ethyl-6-methylpyrimidin-4-yl)piperazin-1-yl]pyridine-3-carbonitrile](/img/structure/B2966055.png)
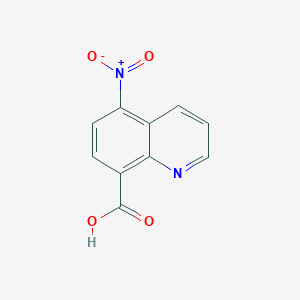

![Ethyl 4-[(4-chlorophenyl)sulfinyl]-3-oxobutanoate](/img/structure/B2966058.png)
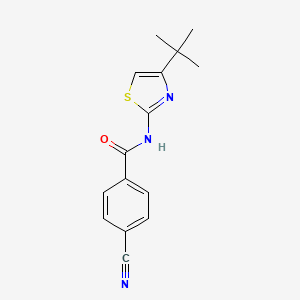
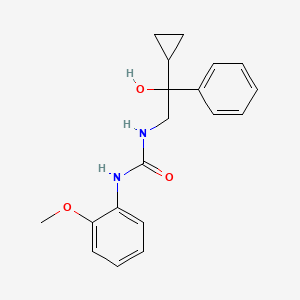
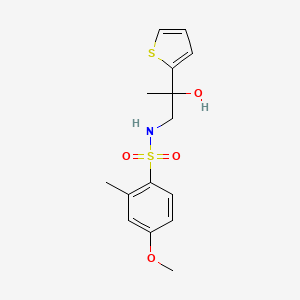

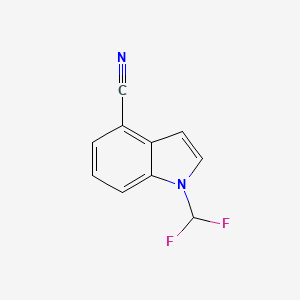
![Propanoic acid, 2-[[4-cyclohexyl-5-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]thio]-2-methyl-, hydrazide](/img/structure/B2966069.png)
